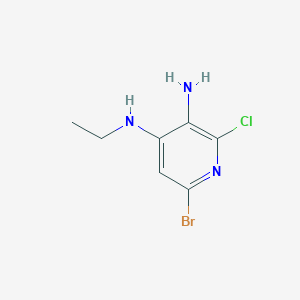
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine is a chemical compound with the molecular formula C7H9BrClN3 and a molecular weight of 250.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine typically involves the halogenation of pyridine derivatives followed by the introduction of the ethyl group. One common method includes the bromination and chlorination of 3,4-diaminopyridine under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine involves its interaction with specific molecular targets and pathways. The presence of halogen and ethyl groups allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-2-chloro-N4-methyl-3,4-pyridinediamine
- 6-bromo-2-chloro-N4-propyl-3,4-pyridinediamine
- 6-bromo-2-chloro-N4-ethyl-2,3-pyridinediamine
Uniqueness
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
913642-08-7 |
|---|---|
Fórmula molecular |
C7H9BrClN3 |
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine |
InChI |
InChI=1S/C7H9BrClN3/c1-2-11-4-3-5(8)12-7(9)6(4)10/h3H,2,10H2,1H3,(H,11,12) |
Clave InChI |
FPZOEXHTFAXNCO-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=NC(=C1N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


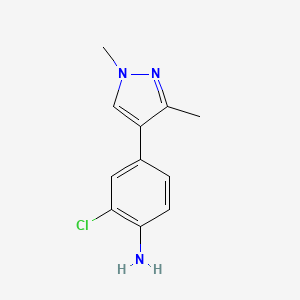
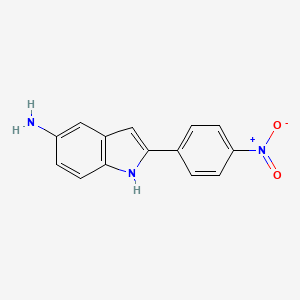



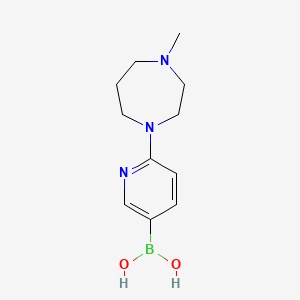
![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)
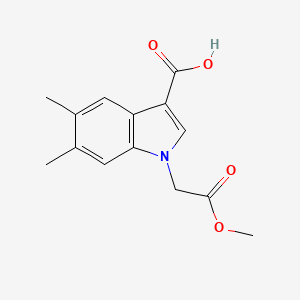
![3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)
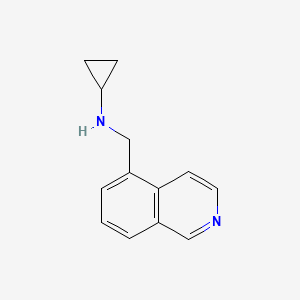
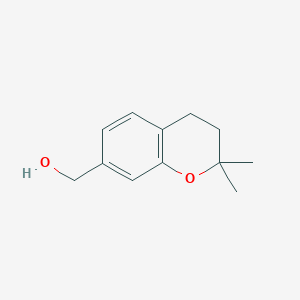
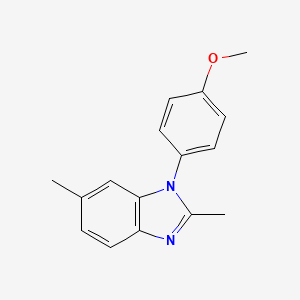

![5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)
